molecular formula C12H14O4 B8639164 Methyl 4-(1-methoxy-1-oxopropan-2-yl)benzoate CAS No. 77959-48-9

Methyl 4-(1-methoxy-1-oxopropan-2-yl)benzoate

Cat. No. B8639164
Key on ui cas rn: 77959-48-9
M. Wt: 222.24 g/mol
InChI Key: LMGDXEZEUHTSEE-UHFFFAOYSA-N
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Patent
US05374726

Procedure details

A mixture of 35% potassium hydride in oil (6.04 g, equivalent to 2.11 g, 53 mmol of potassium hydride) in 240 mL of sieve dried tetrahydrofuran was cooled to 0° C. The cold mixture was treated with homoterephthalic acid dimethyl ester (10.0 g, 48 mmol). The mixture was stirred at 0° C. for 1 h. Methyl iodide (7.51 g, 53 mmol) was added and the mixture stirred at 0° C. for 30 min, then at room temperature for 16 h. The resulting mixture was treated with 4.8 mL of 50% acetic acid, then poured into 480 mL of water. The mixture was extracted with ether (2×250 mL). The ether extracts were combined, dried on magnesium sulfate, and concentrated to a brown oil, 15.67 g. Chromatography on 250 g of flash silica gel (10% ether in hexanes eluent) gave the product as a pale yellow oil, 7.24 g (67.9% theory). NMR (CDCl3): δ=7.56 (q, 4H, Ar); 2.78 (m, 7H, 2×CH3O+ArCH); 1.49 (d, 3H, CH3CH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.51 g
Type
reactant
Reaction Step Three
Quantity
4.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
480 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[K+].[CH3:3][O:4][C:5](=[O:17])[CH2:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1.CI.[C:20](O)(=O)C>O1CCCC1.O>[CH3:3][O:4][C:5](=[O:17])[CH:6]([CH3:20])[C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[K+]
Name
Quantity
2.11 g
Type
reactant
Smiles
[H-].[K+]
Name
Quantity
240 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC(CC1=CC=C(C(=O)OC)C=C1)=O
Step Three
Name
Quantity
7.51 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
480 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 0° C. for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
at room temperature for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (2×250 mL)
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil, 15.67 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(C1=CC=C(C(=O)OC)C=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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